molecular formula C10H13NO B8703034 4-Phenylpyrrolidin-3-ol CAS No. 97382-93-9

4-Phenylpyrrolidin-3-ol

Cat. No. B8703034
Key on ui cas rn: 97382-93-9
M. Wt: 163.22 g/mol
InChI Key: LKWOEDBCCDPEQB-UHFFFAOYSA-N
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Patent
US07776874B2

Procedure details

A mixture of benzyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate (125 mg, 0.000420 mol), palladium (25 mg, 0.000023 mol) in methanol (10 mL, 0.2 mol) was stirred under a H2 atmosphere (balloon with H2) over 2 hours. LCMS indicated that the starting material was consumed. The reaction mixture was filtered and the filtrate was concentrated to yield the product (62 mg). LCMS: m/z 163.9 (M+H+).
Name
benzyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:5][N:4](C(OCC2C=CC=CC=2)=O)[CH2:3]1.CO>[Pd]>[C:7]1([CH:6]2[CH2:5][NH:4][CH2:3][CH:2]2[OH:1])[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
benzyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate
Quantity
125 mg
Type
reactant
Smiles
OC1CN(CC1C1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a H2 atmosphere (balloon with H2) over 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(CNC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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